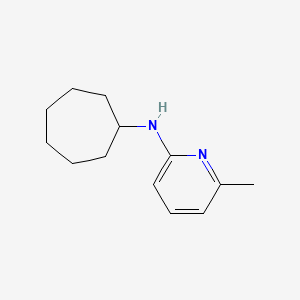![molecular formula C15H19N3O B7575319 N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7575319.png)
N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide, also known as MPIC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPIC belongs to the class of indole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
作用机制
The precise mechanism of action of N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been shown to inhibit the activity of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress-induced damage. Additionally, N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has also been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide in lab experiments is its ability to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. In addition, the precise mechanism of action of N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are numerous future directions for research on N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the precise mechanism of action of N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide and to identify the specific signaling pathways that it modulates. In addition, more research is needed to investigate the anticancer properties of N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide and to determine its efficacy in vivo. Finally, studies are needed to optimize the synthesis method of N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide and to improve its solubility in water for in vivo administration.
合成方法
N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide can be synthesized using a multistep synthetic route starting from 1-methyl-3-pyrrolidinone and indole-2-carboxylic acid. The first step involves the reaction of 1-methyl-3-pyrrolidinone with paraformaldehyde in the presence of hydrochloric acid to form N-(1-methylpyrrolidin-3-yl)methylformamide. This intermediate is then reacted with indole-2-carboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to yield N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide.
科学研究应用
N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. In addition, N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-7-6-11(10-18)9-16-15(19)14-8-12-4-2-3-5-13(12)17-14/h2-5,8,11,17H,6-7,9-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLZFRCGTLKTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CNC(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)
![3-[Oxane-4-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7575282.png)
![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)


![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)
![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)

![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)